3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-ethoxy-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O4/c1-2-32-17-5-3-4-15-12-16(22(31)33-20(15)17)21(30)28-10-8-27(9-11-28)18-6-7-19(26-25-18)29-14-23-13-24-29/h3-7,12-14H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUZAKLYFPYNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a chromone backbone linked to a piperazine moiety and a triazole-pyridazine unit. The molecular formula is , with a molecular weight of approximately 370.42 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of triazole and pyridazine exhibit significant antimicrobial properties. The incorporation of these moieties into the compound may enhance its efficacy against various pathogens. For instance, studies have shown that similar triazole-containing compounds demonstrate potent activity against fungal strains such as Candida albicans and Aspergillus niger .
Anticancer Properties
Preliminary studies suggest that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structures have been reported to inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) through cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Research has indicated that related compounds can reduce levels of TNF-alpha and IL-6 in vitro, suggesting a possible therapeutic application in inflammatory diseases such as rheumatoid arthritis .
Case Study 1: Antimicrobial Evaluation
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various triazole derivatives, including those structurally similar to our compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In a study by Lee et al. (2024), the anticancer effects of a related chromone derivative were assessed in vitro against human colorectal cancer cells (HT-29). The study reported an IC50 value of 15 µM, showcasing significant cytotoxicity and potential for further development as an anticancer agent .
Research Findings
Recent findings from various studies highlight the following aspects regarding the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antimicrobial , antifungal , and anticancer properties. The presence of the triazole ring is significant as it is known for its broad spectrum of biological activity.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of triazole compounds exhibit potent inhibition against various cancer cell lines. For instance, compounds containing similar triazole structures have been reported to inhibit c-Met kinases, which are implicated in cancer progression .
- Antimicrobial Properties: The compound has shown effectiveness against multiple pathogens. Its structural components enhance interaction with biological targets, leading to increased potency against infections .
Pharmacology
In pharmacological studies, the compound's ability to modulate specific biological pathways has been explored. Its interaction with enzyme systems and receptors makes it a candidate for drug development.
Key Findings:
- Enzyme Inhibition: The compound's derivatives have been investigated for their ability to inhibit enzymes related to cancer metabolism and other diseases. For example, certain derivatives demonstrated selective inhibition of kinases involved in tumor growth .
Agricultural Applications
Emerging research suggests that this compound may also have applications in agriculture as a biopesticide or plant growth regulator due to its bioactive properties.
Research Insights:
- Pesticidal Activity: Studies are underway to evaluate the efficacy of triazole-based compounds in controlling agricultural pests and diseases . The unique structural features may enhance their effectiveness as environmentally friendly alternatives to synthetic pesticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Antifungal Activity: The target compound’s pyridazine-triazole unit mimics fluconazole’s triazole ring, which inhibits fungal CYP51. However, the coumarin core may enhance membrane permeability compared to fluconazole’s propanol backbone . Compounds like T1–T12 (Ev3) with fluorophenyl-piperazine show moderate activity (MIC: 1–8 µg/mL), but the target’s ethoxy-coumarin could reduce toxicity and improve selectivity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves:
(i) Nucleophilic substitution of 3,6-dichloropyridazine with 1H-1,2,4-triazole,
(ii) Piperazine coupling via carbonylation,
(iii) Final conjugation to 8-ethoxycoumarin-3-carboxylic acid (analogous to Ev8 methods) . - In contrast, fluconazole derivatives require multi-step alkylation and azole ring formation .
Physicochemical Properties :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the chromen-2-one core in this compound?
- Methodology : The chromen-2-one (coumarin) core is typically synthesized via Pechmann condensation or Knoevenagel cyclization. For example, condensation of substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄ or POCl₃) yields the coumarin scaffold. Ethoxy substitution at the 8-position can be introduced using ethylation reagents (e.g., ethyl iodide) prior to cyclization .
- Critical Step : Ensure regioselectivity by optimizing reaction temperature (80–120°C) and acid catalyst strength to avoid side products like dihydrocoumarins.
Q. How are the pyridazine and triazole moieties integrated into the target molecule?
- Methodology :
Pyridazine Synthesis : 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl derivatives are prepared via nucleophilic substitution. For instance, reacting 3,6-dichloropyridazine with 1H-1,2,4-triazole in the presence of a base (e.g., K₂CO₃) at 60–80°C achieves selective substitution at the 6-position .
Piperazine Coupling : The pyridazine-triazole intermediate is linked to the piperazine-carbonyl group using carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Coumarin C=O at δ ~160–165 ppm (¹³C).
- Ethoxy group: δ 1.3–1.5 ppm (¹H, triplet) and δ 60–65 ppm (¹³C, CH₂).
- Triazole protons: δ 8.0–8.5 ppm (¹H) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-pyridazine linkage) using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the piperazine-carbonyl coupling step?
- Methodology :
- Solvent Selection : Use anhydrous DMF or DCM to minimize hydrolysis of the activated carbonyl intermediate.
- Catalyst : Add 1–2 equiv. of DIPEA to neutralize HCl byproducts from EDCI .
- Temperature : Conduct reactions at 50–60°C for 12–18 hours (monitored via TLC).
- Data Contradictions : Lower yields (<50%) may arise from competing side reactions (e.g., piperazine dimerization). Mitigate by reducing EDCI stoichiometry to 1.2 equiv. .
Q. How to resolve discrepancies between computational and experimental NMR data for the triazole moiety?
- Case Study : DFT calculations (B3LYP/6-31G*) may predict triazole proton shifts at δ 8.2 ppm, but experimental values (δ 8.5 ppm) often deviate due to solvent effects (e.g., DMSO vs. CDCl₃) .
- Solution :
Re-run DFT simulations with explicit solvent models (e.g., IEFPCM for DMSO).
Validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What strategies are effective in analyzing biological activity given the compound’s structural complexity?
- Methodology :
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The triazole and pyridazine groups often act as hydrogen bond acceptors .
SAR Analysis : Compare activity of analogs with modified substituents (e.g., ethoxy → methoxy) to identify critical pharmacophores .
- Challenge : Low solubility in aqueous buffers. Address via co-solvents (e.g., 10% DMSO) or prodrug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
